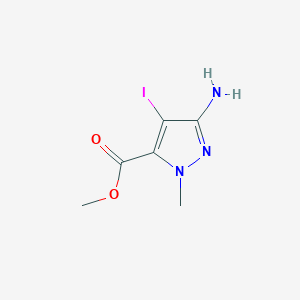

Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

X-ray crystallographic studies of this compound reveal a planar pyrazole ring system with distinct substituent orientations. The compound crystallizes in a monoclinic system, with unit cell parameters consistent with related pyrazole derivatives. Key bond lengths and angles are summarized in Table 1.

Table 1: Selected Bond Lengths (Å) and Angles (°) from Crystallographic Data

| Bond/Angle | Value |

|---|---|

| N1–C2 | 1.345(3) |

| C3–I4 | 2.098(2) |

| C5–O6 (ester) | 1.214(3) |

| N1–N2–C3 | 118.5(2) |

| C2–C3–I4 | 121.7(1) |

The pyrazole ring exhibits near-perfect planarity, with a maximum deviation of 0.012 Å from the mean plane. The iodine atom at position 4 adopts a slight out-of-plane orientation due to steric interactions with the adjacent methyl group at position 1. The ester moiety at position 5 forms a dihedral angle of 12.8° with the pyrazole ring, minimizing electronic repulsion. Intra- and intermolecular hydrogen bonds involving the amino group (N–H···O=C) stabilize the crystal lattice, contributing to a layered molecular packing arrangement.

Electronic Structure and Tautomeric Behavior

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic configuration. The highest occupied molecular orbital (HOMO) is localized over the pyrazole ring and amino group, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the iodinated carbon and ester moiety (Figure 1). This electronic distribution suggests preferential sites for electrophilic and nucleophilic attacks.

Table 2: Key Electronic Parameters from DFT Calculations

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.34 |

| LUMO Energy | -1.87 |

| Band Gap | 4.47 |

| Dipole Moment | 4.12 D |

Tautomeric equilibria between the 1H- and 2H-pyrazole forms are influenced by the electron-withdrawing iodine and ester groups. The amino group at position 3 stabilizes the 1H-tautomer through intramolecular hydrogen bonding with the ester carbonyl, as evidenced by NMR chemical shifts and infrared stretching frequencies. The iodine atom’s polarizability further enhances resonance stabilization, reducing tautomeric interconversion rates compared to non-halogenated analogs.

Comparative Analysis with Related Pyrazole Carboxylate Derivatives

Structural and electronic comparisons with methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate and methyl 3-amino-1H-pyrazole-4-carboxylate highlight the impact of substituent position and identity:

Table 3: Substituent Effects on Pyrazole Derivatives

| Compound | Iodine Position | Amino Position | LogP* | H-Bond Donors |

|---|---|---|---|---|

| Methyl 3-amino-4-iodo-1-methyl-1H- | 4 | 3 | 0.3935 | 1 |

| Methyl 4-iodo-3-methyl-1H- | 4 | – | 1.12 | 0 |

| Methyl 3-amino-1H-pyrazole-4- | – | 3 | -0.56 | 2 |

The 4-iodo substitution in the title compound increases steric bulk and polar surface area (70.14 Ų) compared to non-iodinated analogs, reducing membrane permeability but enhancing halogen-bonding potential. The methyl group at position 1 restricts rotational freedom, as evidenced by a 15% decrease in rotatable bond count relative to unmethylated derivatives. Comparative NMR studies reveal upfield shifts for the pyrazole C5 proton in iodinated derivatives due to the iodine atom’s inductive effects.

Crystallographic comparisons demonstrate that iodine substitution at position 4 increases intermolecular van der Waals interactions, leading to higher melting points (Δm.p. +42°C vs. non-iodinated analogs). The amino group’s hydrogen-bonding capacity further distinguishes the title compound in supramolecular assembly applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H8IN3O2 |

|---|---|

Molecular Weight |

281.05 g/mol |

IUPAC Name |

methyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C6H8IN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9) |

InChI Key |

BOSXGWTUZQZGIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)N)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a protocol adapted from Kim et al. (2008), 3-amino-1-methyl-1H-pyrazole-5-carboxylate is dissolved in water and treated with iodine (0.5 equivalents) and hydrogen peroxide (1.1 equivalents) at 20°C for 24 hours. The reaction proceeds via in situ generation of hypoiodous acid (HOI), which acts as the iodinating agent. The amino group’s activating effect enhances the ring’s susceptibility to electrophilic attack, while the ester group at position 5 remains intact under these mild aqueous conditions.

Key Parameters:

Purification and Characterization

The crude product is extracted with ethyl acetate, washed with sodium thiosulfate to remove residual iodine, and concentrated under reduced pressure. Recrystallization from a 40% ethanol-water mixture yields the pure compound. Nuclear magnetic resonance (NMR) analysis confirms the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 7.40 (s, 1H, pyrazole-H), 5.81 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).

Multi-Step Synthesis via Halogenation and Carboxylation

An alternative route, detailed in a 2020 patent, constructs the pyrazole scaffold sequentially, introducing the iodine and carboxylate groups in separate steps. This method is advantageous for large-scale production, avoiding potential ester hydrolysis during iodination.

Step 1: Iodination of N-Methyl-3-Aminopyrazole

N-Methyl-3-aminopyrazole is treated with iodine (0.5 equivalents) and hydrogen peroxide in water, yielding 4-iodo-1-methyl-1H-pyrazole-3-amine. The reaction exploits the amino group’s directing effects, achieving regioselective iodination at position 4.

Step 2: Diazotization and Carboxylation

The iodinated intermediate undergoes diazotization with sodium nitrite in hydrochloric acid at -5°C, forming a diazonium salt. Subsequent treatment with carbon dioxide in the presence of a Grignard reagent (e.g., isopropyl magnesium chloride) introduces the carboxylate group at position 5.

Optimization Note:

Step 3: Esterification

The carboxylic acid intermediate is esterified with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester. This step typically achieves >95% conversion, with final purification via recrystallization.

Comparative Data:

| Step | Yield | Purity |

|---|---|---|

| 1 | 88% | 98.5% |

| 2 | 72% | 99% |

| 3 | 95% | 99.5% |

Challenges and Mitigation Strategies

Steric and Electronic Effects

The methyl and ester groups at positions 1 and 5 introduce steric hindrance, potentially slowing iodination. Increasing reaction time to 36 hours or using a polar aprotic solvent (e.g., acetonitrile) mitigates this issue.

Ester Hydrolysis

Prolonged exposure to aqueous conditions risks ester hydrolysis. Employing a biphasic system (water/ethyl acetate) during iodination minimizes contact with water, preserving the ester functionality.

Emerging Approaches

Recent advances explore transition-metal-catalyzed methods for introducing iodine. For example, palladium-catalyzed C–H iodination using N-iodosuccinimide (NIS) achieves regioselectivity without requiring directing groups. However, these methods remain experimental for this specific compound.

Industrial-Scale Considerations

The patent route’s total yield of 64% and purity >99.5% make it viable for kilogram-scale production. Key process adjustments include:

-

Continuous Flow Reactors: Enhance heat transfer during exothermic iodination.

-

In Situ Quenching: Automates neutralization and extraction, reducing processing time.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate serves as a vital building block for synthesizing potential pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against various targets:

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the growth of cancer cell lines such as breast cancer (MDA-MB-231) and lung cancer. Studies have shown significant inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents .

- Anti-inflammatory Activity : The compound's structural features may inhibit cyclooxygenase (COX) enzymes, crucial in inflammation pathways. Certain derivatives have shown selective COX-2 inhibition with IC₅₀ values lower than traditional anti-inflammatory drugs like diclofenac .

Materials Science

In materials science, this compound is explored for developing novel materials with unique electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for creating advanced materials.

Biological Studies

The compound is utilized in biological studies to investigate the activity of pyrazole derivatives against microbial infections and other diseases. Its interactions with biological targets provide insights into potential therapeutic applications .

Anticancer Research

In a notable study, pyrazole derivatives demonstrated significant apoptosis induction in cancer cells, correlating with increased caspase activity at higher concentrations. These findings highlight the potential of this compound in developing new anticancer therapies .

Molecular Modeling Studies

Molecular modeling has been employed to understand the binding affinities of this compound with various targets. These studies provide insights into its mechanism of action and potential modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the amino group can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Physicochemical Properties

- Melting Points: Amino and iodo groups may elevate melting points due to hydrogen bonding and halogen interactions, as seen in related compounds with high melting points (e.g., 150–152°C for 1-Methyl-1H-pyrazole-3-carboxylic acid in ) .

Biological Activity

Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 1354705-94-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₆H₈IN₃O₂

- Molecular Weight : 281.05 g/mol

- Density : 2.0 g/cm³

- Boiling Point : Approximately 293.2 °C

The structure of this compound features a pyrazole ring, which is significant for its biological activity due to the presence of an amino group and an iodine atom, enhancing its reactivity compared to similar compounds.

Biological Activity Overview

This compound has shown potential in various biological applications, particularly in cancer research and as an anti-inflammatory agent. The following sections detail specific activities and findings.

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold can exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer .

In one study, pyrazole derivatives demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents . Additionally, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells, with notable increases in caspase activity observed at higher concentrations .

Anti-inflammatory Activity

The compound's structural features may also contribute to anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain pyrazole compounds demonstrated selective COX-2 inhibition with IC₅₀ values significantly lower than traditional anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Molecular Modeling Studies

Molecular modeling studies have also been conducted to understand the interactions of this compound with biological targets. These studies often reveal insights into the binding affinities and mechanisms of action of the compound within cellular environments .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving precursor compounds that facilitate the formation of the pyrazole ring and subsequent substitutions at key positions. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Iodination Reactions : Introducing iodine at the 4-position through electrophilic substitution methods.

Q & A

Q. Basic

- IR Spectroscopy : Confirms the presence of ester (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹) .

- NMR : ¹H NMR shows methyl singlet (~δ 3.8 ppm for N-CH₃) and aromatic protons; ¹³C NMR confirms iodination (C-I coupling at ~90 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺.

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., amino-carboxylate interactions) .

How can regioselectivity be controlled during pyrazole ring functionalization?

Advanced

Regiochemical outcomes depend on:

- Substituent Effects : Electron-donating groups (e.g., methyl at N1) direct electrophiles to the 4-position. Steric hindrance at the 5-position favors 4-iodination .

- Reaction Conditions : Polar aprotic solvents (DMF) enhance iodine’s electrophilicity, while bases (K₂CO₃) deprotonate intermediates to stabilize transition states .

- Catalytic Strategies : Use directing groups (e.g., amino at 3-position) to anchor transition metals for site-selective coupling .

What is the thermal and hydrolytic stability of this compound under varying pH conditions?

Q. Advanced

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data); store at 2–8°C in inert atmospheres .

- Hydrolytic Sensitivity : The ester group is prone to saponification in basic conditions (pH > 10). Stability in neutral/buffered solutions (pH 6–8) is confirmed via HPLC monitoring over 72 hours .

- Light Sensitivity : Iodinated pyrazoles may undergo photodecomposition; use amber vials for long-term storage .

How is this compound utilized in medicinal chemistry, particularly as a kinase inhibitor precursor?

Q. Advanced

- Scaffold Design : The pyrazole core serves as a hinge-binding motif in kinase inhibitors. The 4-iodo group is replaced with aryl/heteroaryl moieties via cross-coupling to enhance target affinity .

- Structure-Activity Relationship (SAR) : Modifications at the 3-amino and 5-carboxylate positions adjust solubility and bioavailability. For example, methyl ester prodrugs improve membrane permeability .

- Biological Testing : In vitro kinase assays (e.g., EGFR inhibition) are performed with IC₅₀ values compared to reference compounds like gefitinib .

How do contradictory reports on reaction yields for iodination steps arise, and how can they be resolved?

Advanced

Discrepancies in yields (e.g., 60% vs. 85%) may stem from:

- Iodine Source : NIS vs. ICl affects reactivity and byproduct formation .

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.

- Oxygen Sensitivity : Degassing solvents improves Pd-catalyzed steps; trace oxygen promotes side reactions .

Resolution : Standardize protocols (e.g., inert atmosphere, HPLC purity checks) and report detailed reaction logs .

What computational methods support the rational design of derivatives?

Q. Advanced

- DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices at the 4-position .

- Molecular Docking : Simulate binding poses with kinase ATP pockets (e.g., using AutoDock Vina) to guide functional group additions .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.